4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole
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Overview
Description
4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridazinyl Group: This step often involves the use of a nucleophilic substitution reaction where a suitable pyridazinyl halide reacts with the thiazole intermediate.
Attachment of the Pyridinyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.
Addition of the 4-Methylbenzylthio Group: This final step typically involves a thiolation reaction where the 4-methylbenzylthiol is introduced to the pyridazinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-2-yl)thiazole
- 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-4-yl)thiazole
- 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)oxazole
Uniqueness
The uniqueness of 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S2/c1-14-5-7-16(8-6-14)13-26-19-10-9-18(24-25-19)20-15(2)23-21(27-20)17-4-3-11-22-12-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYZSRLKFIAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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